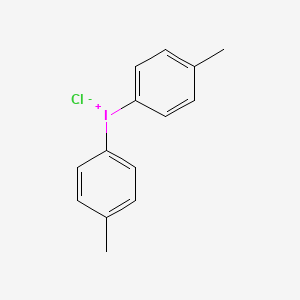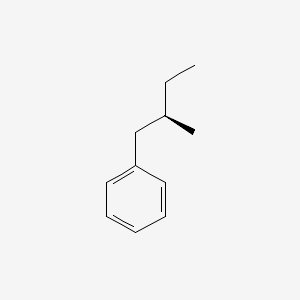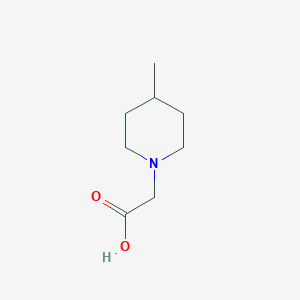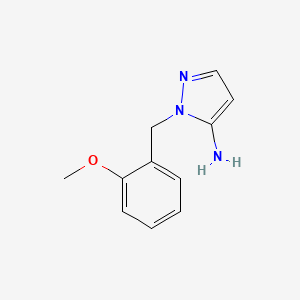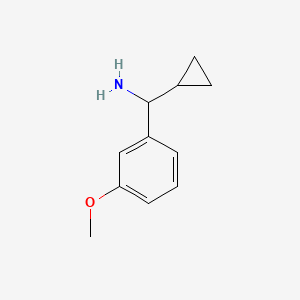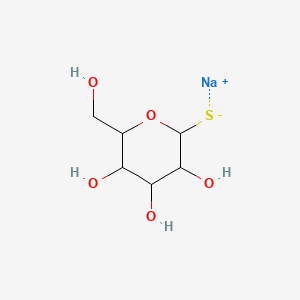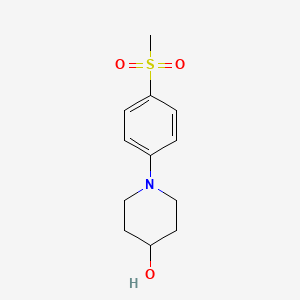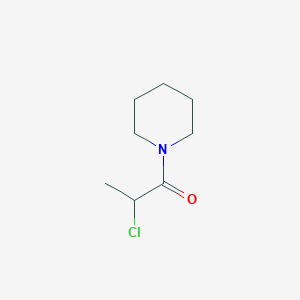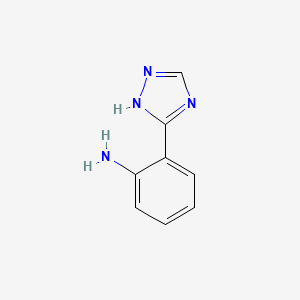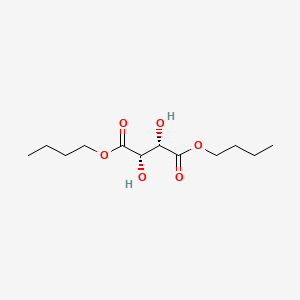
D-Tartrate de Dibutyle
Vue d'ensemble
Description
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . Other uses include its role in farinographs and as a plasticizer . The material is classed as “green” as it is made from natural products and is biodegradable .
Molecular Structure Analysis
The molecular formula of Dibutyl D-tartrate is C12H22O6 . It has an average mass of 262.299 Da and a monoisotopic mass of 262.141632 Da .Physical And Chemical Properties Analysis
Dibutyl D-tartrate has a density of 1.1±0.1 g/cm³ . Its boiling point is 320.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 64.2±0.3 cm³ . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Applications De Recherche Scientifique
Résolution Chirale en Chromatographie
D-Tartrate de Dibutyle: est utilisé comme huile chirale dans les processus chromatographiques pour séparer les énantiomères . Cette application est cruciale dans la recherche pharmaceutique où la chiralité d'un composé peut déterminer son efficacité et sa sécurité. La capacité du this compound à interagir avec différents énantiomères permet la séparation de ces molécules images dans un miroir, ce qui est essentiel pour la production de substances énantiopures.
Analyse au Farinographe
Dans le domaine de la science alimentaire, le this compound est utilisé dans les farinographes pour évaluer les propriétés rhéologiques de la pâte . Cela aide à déterminer la qualité de la farine et à comprendre le comportement de la pâte pendant le processus de mélange. Les données obtenues à partir de l'analyse au farinographe sont essentielles pour améliorer la texture et la consistance des produits de boulangerie.
Plastifiant dans la Recherche sur les Polymères
Le composé sert de plastifiant « vert » en raison de sa dérivation de produits naturels et de sa biodégradabilité . Dans la recherche sur les polymères, le this compound est ajouté aux plastiques pour améliorer leur flexibilité et leur aptitude au traitement. Sa nature écologique en fait un choix privilégié dans le développement de matériaux durables.
Études des Matériaux Diélectriques
Avec une constante diélectrique de 9,4, le this compound est étudié pour son utilisation potentielle dans les applications électroniques . Les matériaux à haute constante diélectrique sont essentiels à la fabrication de condensateurs et autres composants électroniques. Les chercheurs explorent les propriétés du this compound pour développer des dispositifs électroniques plus efficaces et compacts.
Synthèse de Polymères Biodégradables
La biodégradabilité du this compound en fait un monomère attrayant pour la synthèse de polymères biodégradables . Ces polymères sont conçus pour se décomposer dans l'environnement, réduisant ainsi la pollution plastique. La recherche sur les polymères biodégradables est une étape importante vers une science des matériaux écologique.
Applications de la Chimie Verte
En tant que composé issu de ressources renouvelables, le this compound s'aligne sur les principes de la chimie verte . Il est utilisé dans diverses synthèses chimiques et processus qui visent à réduire ou à éliminer l'utilisation et la production de substances dangereuses. Son application dans la chimie verte met en évidence le passage vers des pratiques plus durables et écologiques dans l'industrie chimique.
Mécanisme D'action
Target of Action
Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . The primary targets of Dibutyl D-tartrate are the enantiomers that need to be separated in the process of chromatography .
Mode of Action
The compound interacts with its targets (enantiomers) by acting as a chiral oil in the process of chromatography . This interaction results in the separation of enantiomers, which are molecules that are mirror images of each other .
Biochemical Pathways
It’s known that the compound plays a crucial role in the process of chromatography, which is a technique used to separate and identify compounds in a mixture .
Pharmacokinetics
As a compound used in chromatography, its bioavailability would be determined by its ability to interact with and separate enantiomers .
Result of Action
The primary result of Dibutyl D-tartrate’s action is the separation of enantiomers in chromatography . This allows for the identification and analysis of different compounds in a mixture .
Action Environment
The action of Dibutyl D-tartrate is influenced by the conditions of the chromatography process, such as the composition of the mobile phase and the type of stationary phase . Environmental factors such as temperature and pressure may also affect the compound’s action, efficacy, and stability .
Safety and Hazards
Dibutyl D-tartrate may cause skin, eye, and respiratory tract irritation . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
Relevant Papers One relevant paper is "Enantioseparation of Three β-Agonists Using Di-n-butyl d-Tartrate-Boric Acid Complex as Chiral Selector by Means of MEEKC" . This study reported a method for the in situ synthesis of a novel complex chiral selector by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer and its successful application in chiral MEEKC .
Analyse Biochimique
Biochemical Properties
Dibutyl D-tartrate plays a significant role in biochemical reactions, particularly in the separation of enantiomers in chromatography It interacts with various enzymes and proteins, facilitating the separation processAdditionally, Dibutyl D-tartrate is biodegradable and considered environmentally friendly .
Cellular Effects
Dibutyl D-tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect lipid metabolism and cause inflammation by disturbing the gut-liver axis . The compound’s impact on cell function is evident in its ability to alter gene expression related to lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, Dibutyl D-tartrate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s chiral nature allows it to interact selectively with certain proteins and enzymes, enhancing its effectiveness in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibutyl D-tartrate can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, Dibutyl D-tartrate may degrade, leading to changes in its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of Dibutyl D-tartrate vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Dibutyl D-tartrate is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes and cofactors that regulate lipid synthesis and degradation, affecting metabolic flux and metabolite levels . The compound’s impact on lipid metabolism is evident in its ability to alter gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, Dibutyl D-tartrate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes .
Subcellular Localization
Dibutyl D-tartrate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical properties and interactions with biomolecules .
Propriétés
IUPAC Name |
dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426326 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62563-15-9 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





